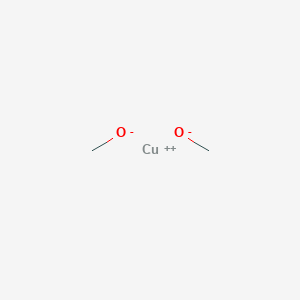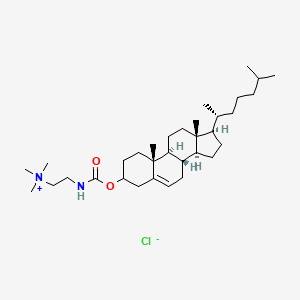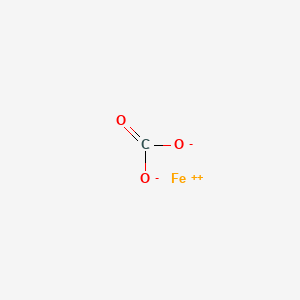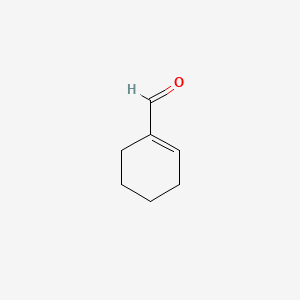
Copper(II) methoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) methoxide is used as primary and secondary intermediates . Treatment of these methoxide derivatives with excess water results in the clean formation of mononuclear copper(II) hydroxide complexes .
Synthesis Analysis
The first report describing the synthesis and isolation in pure form of copper(II) methoxide was made by Brubaker and Wicholas in 1965 . Copper methoxide was prepared in 89.5% yield by reaction of lithium methoxide and CuCl2 in methanol and characterized by elemental analysis and infrared spectroscopy .Molecular Structure Analysis
The product has been structurally characterized for the first time by single crystal X-ray diffraction and found to possess a novel infinite one-dimensional chain structure in which copper atoms in distorted square planar coordination environments are linked by bridging methoxide ligands .Chemical Reactions Analysis
Copper methoxide has been prepared under fairly mild solventothermal conditions by direct reaction of copper(II) acetate monohydrate and methanol . The conversion of copper acetate to copper methoxide is essentially quantitative .Physical And Chemical Properties Analysis
Copper(II) methoxide is a solid substance . Its melting point is 206 °C (dec.) (lit.) . Its molecular weight is 125.61 .Scientific Research Applications
Catalysis
Copper(II) methoxide serves as a catalyst in organic reactions, particularly in the formation of copper(II) hydroxide complexes . These complexes are crucial intermediates in various chemical processes, including the synthesis of fine chemicals and pharmaceuticals. The ability of copper(II) methoxide to facilitate the clean formation of these complexes makes it valuable for research aiming to develop more efficient and environmentally friendly catalytic methods .
Electronics
In the field of electronics, copper(II) methoxide is utilized for the synthesis of copper(II) oxide nanoparticles . These nanoparticles have significant applications in electronics due to their semiconducting properties, which are essential for the development of sensors, transistors, and photovoltaic cells. Research into the controlled synthesis of these nanoparticles is vital for advancing electronic device miniaturization and performance .
Medicine
Copper-based nanoparticles, including those derived from copper(II) methoxide, are explored for their biomedical potential. They are investigated for use in drug delivery systems , cancer therapy , and as antibacterial and antiviral agents . The challenges and prospects of integrating copper nanoparticles into clinical practice are a current focus, with ongoing research addressing biocompatibility and controlled release issues .
Agriculture
Copper(II) methoxide has applications in agriculture, particularly in the design of nanoagrochemicals . Its antimicrobial activity is leveraged to protect crops against pathogens. However, the use of copper-based compounds in agriculture also poses environmental concerns, such as soil accumulation and potential toxicity, which are areas of active research .
Energy
The compound’s role in energy-related applications is linked to the synthesis of metal–organic frameworks (MOFs) . These MOFs, like Cu3(BTC)2, exhibit photocatalytic activity and are used for the degradation of organic pollutants under visible light. This property is particularly beneficial for environmental remediation and the development of sustainable energy solutions .
Environmental Science
Copper(II) methoxide contributes to environmental science through its involvement in the photocatalytic degradation of dyes in water treatment. The compound’s ability to form MOFs that can break down toxic substances like Rhodamine B dye under light irradiation is crucial for reducing water contamination and improving water quality .
Mechanism of Action
Target of Action
Copper(II) methoxide primarily targets the respiratory system . The respiratory system plays a crucial role in the exchange of gases, making it essential for maintaining life processes.
Biochemical Pathways
Copper is an essential nutrient for plant growth and development. It serves as a constituent element or enzyme cofactor that participates in various biochemical pathways and plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems . .
Pharmacokinetics
It’s known that copper compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in bile .
Result of Action
Copper compounds generally have a broad range of effects, including promoting angiogenesis, influencing gene expression, and inducing oxidative stress .
Action Environment
Copper(II) methoxide is sensitive to moisture . It reacts with water, resulting in the formation of mononuclear copper(II) hydroxide complexes . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity.
Safety and Hazards
Future Directions
properties
IUPAC Name |
copper;methanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3O.Cu/c2*1-2;/h2*1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNQPTYHFBBKFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C[O-].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6CuO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper;methanolate | |
CAS RN |
1184-54-9 |
Source


|
| Record name | Copper(II) methoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)






![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)
